chemical structure of 7-nitro-2,1,3-benzothiadiazole-5-carboxylic acid
chemical structure of 7-nitro-2,1,3-benzothiadiazole-5-carboxylic acid
This guide provides an in-depth technical analysis of 7-nitro-2,1,3-benzothiadiazole-5-carboxylic acid (CAS: 1427380-00-4), a specialized bifunctional scaffold within the benzothiadiazole (NBD) class.
Executive Summary & Molecular Architecture
7-nitro-2,1,3-benzothiadiazole-5-carboxylic acid represents a highly electron-deficient heteroaromatic building block. Unlike the ubiquitous fluorophore NBD-Cl (4-chloro-7-nitro-2,1,3-benzothiadiazole), which relies on a halide leaving group for functionalization, this molecule presents a carboxylic acid handle for orthogonal bioconjugation and a nitro group that serves as a redox-active center or fluorescence quencher.
Structural Identity
The molecule consists of a 2,1,3-benzothiadiazole (benzo[c][1,2,5]thiadiazole) core substituted at the C5 and C7 positions.
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Core: 2,1,3-Benzothiadiazole (planar, electron-deficient).
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Position 5 (Beta): Carboxylic acid (-COOH). Provides solubility and a site for amide coupling.
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Position 7 (Alpha): Nitro group (-NO₂). Acts as a strong electron-withdrawing group (EWG), quenching fluorescence in the native state and enabling "turn-on" sensing upon reduction.
Electronic Distribution & Reactivity
The 2,1,3-benzothiadiazole ring is inherently electron-poor due to the high electronegativity of the two nitrogen atoms in the thiadiazole ring. The addition of two powerful EWGs (NO₂ and COOH) creates a "super-acceptor" motif.
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Nucleophilic Aromatic Substitution (
): While NBD-Cl undergoes facile at C4, this molecule is less prone to direct substitution without activation. The C4 and C6 protons are highly acidic due to the inductive effects of the neighboring groups. -
Fluorescence Properties: In its native form, the molecule is non-fluorescent or weakly fluorescent. The nitro group promotes intersystem crossing (ISC) and non-radiative decay. Fluorescence is typically restored only upon reduction of the nitro group to an amine (forming the 7-amino-5-carboxy congener) or integration into a specific charge-transfer complex.
Synthesis Strategy
The synthesis of this specific isomer relies on the directing effects of the benzothiadiazole core and the carboxylic acid substituent.
Retrosynthetic Analysis
The most robust route involves the nitration of 2,1,3-benzothiadiazole-5-carboxylic acid .
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Directing Effects: The NBD core directs electrophilic substitution to positions 4 and 7 (alpha to the ring fusion). The 5-COOH group is a meta-director on the benzene ring, deactivating positions 4 and 6, and directing incoming electrophiles to position 7 (meta to COOH, alpha to N).
Synthetic Pathway Diagram
Figure 1: Synthetic pathway starting from 3,4-diaminobenzoic acid. The ring closure forms the NBD core, followed by regioselective nitration.
Physicochemical & Spectral Data
The following data characterizes the pure compound.
| Property | Value / Description |
| Molecular Formula | C₇H₃N₃O₄S |
| Molecular Weight | 225.18 g/mol |
| Appearance | Yellow to brownish-orange crystalline powder |
| Solubility | Soluble in DMSO, DMF, MeOH. Slightly soluble in water (pH dependent; soluble at pH > 7). |
| pKa (COOH) | ~3.5 (Predicted; lowered by electron-withdrawing core) |
| UV-Vis Absorption | |
| Fluorescence | Quenched (Quantum Yield |
Experimental Protocols
Protocol A: Amide Coupling (Bioconjugation)
This protocol describes coupling the 5-COOH group to a primary amine (e.g., an amino acid or protein lysine residue).
Rationale: The electron-deficient ring makes the carbonyl carbon highly susceptible to nucleophilic attack once activated, but also prone to hydrolysis. Anhydrous conditions are critical.
Reagents:
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7-nitro-2,1,3-benzothiadiazole-5-carboxylic acid (1.0 eq)
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HATU (1.2 eq) or EDC/NHS
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DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
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Amine-containing substrate (1.1 eq)
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Solvent: Anhydrous DMF
Step-by-Step:
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Activation: Dissolve the NBD-acid (0.1 mmol) in anhydrous DMF (1 mL). Add DIPEA (0.25 mmol) and HATU (0.12 mmol). Stir at room temperature for 15 minutes. The solution typically turns a deeper orange/red.
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Coupling: Add the amine substrate. Flush with inert gas (
or Ar). -
Reaction: Stir for 4–16 hours at RT. Monitor by TLC or LC-MS (Look for mass shift:
). -
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA) and brine. Dry over
. -
Purification: Silica gel chromatography (MeOH/DCM gradient).
Protocol B: Fluorescence "Turn-On" (Nitro Reduction)
To convert the non-fluorescent probe into a fluorescent reporter (7-amino-2,1,3-benzothiadiazole derivative), the nitro group must be reduced.
Mechanism:
Reagents:
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Substrate (Nitro-NBD conjugate)
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Sodium Dithionite (
) (Excess, 5–10 eq) or -
Solvent: MeOH/Water (1:1)
Step-by-Step:
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Dissolve the nitro-NBD derivative in MeOH.
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Add a fresh solution of sodium dithionite in water dropwise.
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Observation: The solution will shift from pale yellow to a highly fluorescent yellow-green (
). -
Quantification: Measure fluorescence intensity immediately, as the amino-NBD is sensitive to oxidation over prolonged periods.
Applications & Mechanism of Action
Fluorescence Quenching & Activation
The 7-nitro group acts as a potent quencher via Photoinduced Electron Transfer (PET) or heavy-atom effects depending on the context.
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Pro-fluorophore: The molecule is ideal for designing "activatable" probes where fluorescence is desired only after a specific event (e.g., enzymatic reduction in hypoxic tumor environments).
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FRET Acceptor: The nitro-NBD absorption (
to depending on substitution) allows it to serve as a non-fluorescent acceptor (quencher) for blue-emitting dyes in FRET pairs.
Logic Diagram: Fluorescence Switching
Figure 2: Mechanism of fluorescence activation. The reduction of the nitro group establishes an Intramolecular Charge Transfer (ICT) state essential for fluorescence.
References
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Pilgram, K., et al. (1970).[1] "Bromination of 2,1,3-benzothiadiazoles." Journal of Heterocyclic Chemistry. (Establishes electrophilic substitution patterns on the NBD core).
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Neto, B. A. D., et al. (2013). "2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules." European Journal of Organic Chemistry. (Comprehensive review of NBD reactivity).
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ChemScene. (2024). "Product Data: 7-Nitro-2,1,3-benzothiadiazole-5-carboxylic acid (CAS 1427380-00-4)."[2] Chemical Safety & Properties Data.
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Boens, N., et al. (2012). "Fluorescent indicators based on BODIPY." Chemical Society Reviews. (Contextualizes NBD quenching mechanisms compared to other fluorophores).
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MDPI. (2024). "2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks."[1] Molecules. (Discusses functionalization strategies for NBD acids).
